molecular formula C13H18O2 B14318602 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione CAS No. 111931-41-0

4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione

Katalognummer: B14318602
CAS-Nummer: 111931-41-0
Molekulargewicht: 206.28 g/mol
InChI-Schlüssel: ZJNJRGAONGJISE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,10,10-Trimethylbicyclo[521]dec-3-ene-2,6-dione is a bicyclic organic compound with a unique structure that includes two fused rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions, amines)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

Wirkmechanismus

The mechanism by which 4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the structure and function of biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione: This compound has a similar bicyclic structure but differs in the arrangement of the rings and functional groups.

    (1S)-2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene: Another bicyclic compound with a different ring system and functional groups.

Uniqueness

4,10,10-Trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione stands out due to its specific ring structure and the presence of three methyl groups, which influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

111931-41-0

Molekularformel

C13H18O2

Molekulargewicht

206.28 g/mol

IUPAC-Name

4,10,10-trimethylbicyclo[5.2.1]dec-3-ene-2,6-dione

InChI

InChI=1S/C13H18O2/c1-8-6-11(14)9-4-5-10(12(15)7-8)13(9,2)3/h6,9-10H,4-5,7H2,1-3H3

InChI-Schlüssel

ZJNJRGAONGJISE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=O)C2CCC(C2(C)C)C(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.